Acrylophenone
Overview
Description
Acrylophenone, also known as 1-phenyl-2-propen-1-one, is an organic compound with the molecular formula C9H8O. It is a member of the class of compounds known as chalcones, which are characterized by the presence of a phenyl group attached to an α,β-unsaturated carbonyl system. This compound is a yellow crystalline solid that is used in various chemical synthesis processes due to its reactive nature.
Mechanism of Action
Target of Action
Acrylophenone, also known as 1-phenylprop-2-en-1-one, is an organic compound that has been studied for its cytotoxic properties . The primary targets of this compound are tumor cell lines such as Ca9-22 (human gingival carcinoma), HSC-2 (human oral squamous carcinoma), HSC-3 (human oral squamous carcinoma), and HSC-4 (human oral squamous carcinoma) .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cellular respiration and DNA synthesis. This compound can inhibit mitochondrial respiration , disrupt microtubular polymerization , and inhibit DNA topoisomerase enzyme . These disruptions can lead to downstream effects such as cell death, particularly in tumor cells.
Pharmacokinetics
The compound’s cytotoxic properties suggest that it can be absorbed and distributed to the target cells where it exerts its effects
Result of Action
The result of this compound’s action is cytotoxicity towards certain tumor cell lines By interacting with its targets and disrupting key biochemical pathways, this compound can induce cell death in these cells
Biochemical Analysis
Biochemical Properties
Acrylophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with thiol groups present in proteins and enzymes. The compound acts as a thiol alkylator, forming covalent bonds with thiol groups, which can lead to the inhibition of enzyme activity . This interaction is particularly relevant in the context of cancer treatment, where this compound derivatives have been shown to exhibit cytotoxic effects on malignant cells by inhibiting key enzymes involved in cellular metabolism .
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. In cancer cells, this compound induces cytotoxicity by disrupting cellular metabolism and inhibiting mitochondrial respiration . This disruption leads to a decrease in ATP production, ultimately causing cell death. Additionally, this compound has been shown to affect cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting these pathways, this compound can effectively reduce the growth and survival of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with thiol groups in proteins and enzymes. This interaction leads to the inhibition of enzyme activity, particularly those enzymes involved in cellular respiration and metabolism . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can result in changes in the expression of genes involved in cell proliferation, apoptosis, and other critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained cytotoxic effects on cancer cells, with the extent of these effects depending on the duration of exposure and the concentration of the compound . Additionally, this compound’s stability and efficacy can be influenced by the presence of other chemicals and environmental factors .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to exhibit minimal toxicity and can effectively inhibit tumor growth . At higher doses, the compound can cause adverse effects, including liver and kidney damage, as well as gastrointestinal disturbances . These toxic effects are likely due to the compound’s ability to form covalent bonds with proteins and enzymes, leading to widespread disruption of cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as a thiol alkylator. The compound interacts with enzymes involved in cellular respiration and metabolism, leading to the inhibition of key metabolic processes . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes and other regulatory proteins . These interactions can result in changes in the overall metabolic profile of cells, particularly in the context of cancer metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on the specific cell type and environmental conditions . Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its cytotoxic effects .
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound is primarily localized in the mitochondria and endoplasmic reticulum, where it interacts with key enzymes involved in cellular respiration and metabolism . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These interactions are essential for the compound’s ability to exert its cytotoxic effects on cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acrylophenone can be synthesized through several methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of benzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar condensation reactions. The process involves the careful control of reaction conditions to maximize yield and purity. The use of catalysts and optimized reaction parameters ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: Acrylophenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction of this compound typically yields 1-phenyl-2-propanol.
Substitution: this compound can undergo nucleophilic addition reactions, where nucleophiles add to the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under acidic or basic conditions.
Major Products Formed:
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: 1-Phenyl-2-propanol.
Substitution: Various substituted chalcones and related compounds.
Scientific Research Applications
Acrylophenone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Acrylophenone is similar to other chalcones and α,β-unsaturated carbonyl compounds. Some similar compounds include:
Benzylideneacetone: Another chalcone with similar reactivity.
Cinnamaldehyde: An α,β-unsaturated aldehyde with comparable chemical properties.
Acetophenone: A related ketone with a phenyl group attached to the carbonyl carbon.
Uniqueness: this compound’s unique reactivity and versatility make it a valuable compound in various chemical synthesis processes. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, highlights its importance in organic chemistry.
Properties
IUPAC Name |
1-phenylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIZKZHDMPERHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26742-84-7 | |
Record name | Poly(vinyl phenyl ketone) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26742-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30227607 | |
Record name | 3-Oxo-3-phenylpropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768-03-6 | |
Record name | 1-Phenyl-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxo-3-phenylpropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Oxo-3-phenylpropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-2-propen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYLPROPENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4QWF7V5AA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of acrylophenone?
A1: this compound has the molecular formula C9H8O and a molecular weight of 132.16 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize this compound derivatives?
A2: Researchers frequently employ UV-Visible spectroscopy, FT-IR spectroscopy, and NMR (1H and 13C) spectroscopy to characterize this compound derivatives. [, , , , ]
Q3: What is the primary synthetic route for preparing this compound derivatives?
A3: The Claisen-Schmidt condensation reaction between acetophenone and various substituted benzaldehydes under basic conditions is the most common method for synthesizing this compound derivatives. [, , , , ]
Q4: Can alternative synthetic approaches be used to prepare this compound derivatives?
A4: Yes, this compound derivatives can be synthesized through the KHSO4-assisted Michael addition-elimination reaction of 3-(dimethylamino)-1-phenylprop-2-en-1-ones with diamines in water. [] Additionally, hexamethylenetetramine can be used as an inexpensive Mannich reagent in the synthesis of acrylophenones. []
Q5: Does this compound undergo any characteristic rearrangements?
A5: Yes, 3,3-bis(alkylthio)-2-methyl-1-arylprop-2-en-1-ones, a class of this compound derivatives, undergo base-catalyzed rearrangements to produce 3-alkylthio-2-alkylthiomethylacrylophenones. [, ]
Q6: What are some of the reported biological activities of this compound derivatives?
A6: Research suggests this compound derivatives exhibit a variety of biological activities, including spermicidal, [, ] anti-microtubular, [, , ] anti-cancer, [, , , ] and anti-oxidant properties. []
Q7: How do this compound derivatives exert their anti-microtubular activity?
A7: Similar to colchicine, this compound derivatives disrupt the microtubule system, affecting various cellular processes, such as lipoprotein secretion. [, ]
Q8: What is the mechanism of action for the spermicidal activity of this compound derivatives?
A8: While the exact mechanism remains to be fully elucidated, studies suggest that the this compound moiety plays a crucial role in the spermicidal activity of these compounds. [, ]
Q9: Have this compound derivatives shown potential in treating hyperlipidemia?
A9: Research indicates that certain this compound derivatives, particularly those with a methoxy group on the aromatic ring, can reduce serum triglyceride, cholesterol, and phospholipid levels in rats with Triton WR 1339-induced hyperlipidemia. [, ]
Q10: Have any specific drug delivery strategies been explored for this compound derivatives?
A10: Researchers have investigated using low-density lipoprotein (LDL) as a delivery vehicle for an this compound-based antineoplastic molecule to target cancer cells selectively. [, ]
Q11: Has computational chemistry been utilized in this compound research?
A11: Yes, molecular docking studies have been performed to investigate the binding interactions of this compound derivatives with specific target proteins, such as estrogen receptors and bacterial proteins. [, , ]
Q12: How does the structure of this compound derivatives influence their activity?
A12: Studies highlight the importance of substituents on the phenyl rings in modulating the biological activity of this compound derivatives. For instance, the presence of a methoxy group can enhance anti-microtubular and normolipemic effects. [, , ] Additionally, different substituents on the this compound scaffold impact their binding affinities and interactions with target proteins. [, , ]
Q13: Have this compound derivatives been explored in materials science?
A13: Yes, certain this compound derivatives, such as 3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-ones, exhibit significant fluorescent properties, making them potentially suitable as biological probes. [, ]
Q14: What about the stability of this compound and its derivatives?
A14: While specific stability data for this compound and its derivatives were not detailed in the provided articles, research on related compounds like 2-(aminomethyl) acrylophenones (AMA) shows their susceptibility to degradation or metabolism in biological environments, prompting the exploration of drug delivery systems. [, ]
Q15: Has any research explored the environmental impact of this compound?
A15: None of the provided articles delved into the environmental impact or degradation pathways of this compound.
Q16: What analytical techniques are commonly used to study this compound?
A16: Researchers utilize various techniques to analyze this compound, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), thin-layer chromatography (TLC), and elemental analysis, in addition to the spectroscopic methods mentioned earlier. [, , ]
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